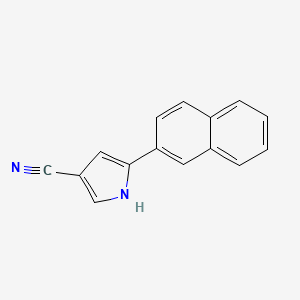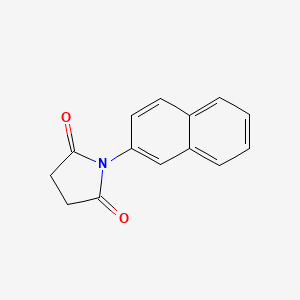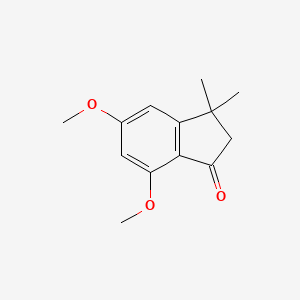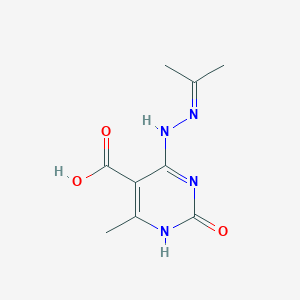
5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a naphthalene group at the 2-position and a cyano group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Introduction of the Naphthalene Group: The naphthalene group can be introduced via a Suzuki cross-coupling reaction, where a naphthylboronic acid reacts with a halogenated pyrrole derivative.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where the naphthalene or cyano groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents, nucleophiles, and suitable solvents are employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Compounds with different substituents replacing the naphthalene or cyano groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology:
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes and interactions.
Drug Development: Its structural features make it a potential candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: The compound may exhibit pharmacological activities, making it a potential therapeutic agent for treating various diseases.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various industrial applications.
Electronic Devices: Its electronic properties make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and the aromatic rings play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
5-(Naphthalen-1-yl)-1H-pyrrole-3-carbonitrile: Similar structure with the naphthalene group at the 1-position.
5-(Phenyl)-1H-pyrrole-3-carbonitrile: Similar structure with a phenyl group instead of a naphthalene group.
5-(Naphthalen-2-yl)-1H-pyrrole-2-carbonitrile: Similar structure with the cyano group at the 2-position.
Uniqueness:
Structural Features: The specific positioning of the naphthalene and cyano groups in 5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile imparts unique electronic and steric properties.
Applications: Its unique structure makes it particularly suitable for applications in fluorescence-based studies and organic electronics.
Propriétés
Formule moléculaire |
C15H10N2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
5-naphthalen-2-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H10N2/c16-9-11-7-15(17-10-11)14-6-5-12-3-1-2-4-13(12)8-14/h1-8,10,17H |
Clé InChI |
FAHSPDGECUUIPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CN3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















